molecular formula C12H13F2N3O2 B13905341 2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine

2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine

Cat. No.: B13905341
M. Wt: 269.25 g/mol
InChI Key: CWFPHAGHJMWFJB-UHFFFAOYSA-N
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Description

2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine is a chemical compound known for its unique structure and properties. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound with nitrogen and oxygen atoms. The presence of the difluorophenoxy group adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine typically involves the reaction of 2,4-difluorophenol with appropriate reagents to form the difluorophenoxy intermediate. This intermediate is then reacted with a suitable oxadiazole precursor under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions may produce various substituted phenoxy compounds .

Scientific Research Applications

2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine lies in its specific combination of the oxadiazole ring and the difluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13F2N3O2

Molecular Weight

269.25 g/mol

IUPAC Name

2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine

InChI

InChI=1S/C12H13F2N3O2/c1-15-5-4-11-16-12(19-17-11)7-18-10-3-2-8(13)6-9(10)14/h2-3,6,15H,4-5,7H2,1H3

InChI Key

CWFPHAGHJMWFJB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NOC(=N1)COC2=C(C=C(C=C2)F)F

Origin of Product

United States

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